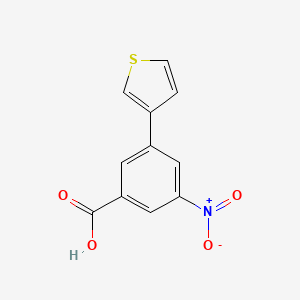

5-Nitro-3-(thiophen-3-YL)benzoic acid

Overview

Description

5-Nitro-3-(thiophen-3-yl)benzoic acid, also known as 5-nitrothiophene-3-carboxylic acid, is an organic compound belonging to the family of nitrobenzoic acids. It is a yellow solid that is soluble in organic solvents. 5-Nitro-3-(thiophen-3-yl)benzoic acid has a wide range of applications in both scientific research and industrial processes.

Scientific Research Applications

5-Nitro-3-(thiophen-3-YL)benzoic acid: A Comprehensive Analysis

Antimicrobial Applications: Thiophene derivatives have been recognized for their antimicrobial properties. The nitro group in 5-Nitro-3-(thiophen-3-YL)benzoic acid could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents that could be effective against multidrug-resistant bacteria such as Staphylococcus aureus .

Antioxidant Potential: The compound’s structure suggests it may have antioxidant capabilities. Research on similar molecules indicates that they can be evaluated for their ability to scavenge free radicals, which is a measure of antioxidant activity .

Anti-inflammatory and Analgesic Properties: Thiophene derivatives are known to exhibit anti-inflammatory and analgesic effects. The presence of a nitro group in 5-Nitro-3-(thiophen-3-YL)benzoic acid might contribute to these activities, offering a pathway for the development of new pain relief medications .

Antihypertensive Effects: Some thiophene derivatives have shown antihypertensive activity. The unique structure of 5-Nitro-3-(thiophen-3-YL)benzoic acid could be explored for its potential use in treating high blood pressure .

Antitumor Activity: The compound may also have applications in cancer research due to the general antitumor properties associated with thiophene derivatives. Its specific structure could be useful in synthesizing new compounds with improved efficacy against various cancers .

Material Science Applications: Thiophene derivatives are utilized in material science, such as in the fabrication of light-emitting diodes (LEDs). The specific electronic properties of 5-Nitro-3-(thiophen-3-YL)benzoic acid could make it valuable in this field .

Corrosion Inhibition: In the field of industrial chemistry, thiophene derivatives can act as corrosion inhibitors for metals. The chemical structure of 5-Nitro-3-(thiophen-3-YL)benzoic acid suggests it might be effective in protecting metal surfaces from corrosion .

Tuberculostatic Agents: There is potential for thiophene derivatives to act as tuberculostatic agents. Compounds similar to 5-Nitro-3-(thiophen-3-YL)benzoic acid have been designed with improved solubility and potential antituberculosis activity, indicating a possible application in combating tuberculosis .

Mechanism of Action

Target of Action

The primary target of 5-Nitro-3-(thiophen-3-YL)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a significant target due to its role in various biological processes, including immune response and inflammation .

Mode of Action

5-Nitro-3-(thiophen-3-YL)benzoic acid acts as an agonist of GPR35 . This means it binds to the receptor and activates it, triggering a series of biochemical reactions. It also acts as a chlorine channel blocker , inhibiting the function of these channels .

Biochemical Pathways

Upon activation of GPR35, 5-Nitro-3-(thiophen-3-YL)benzoic acid promotes inflammation via the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Result of Action

The activation of GPR35 by 5-Nitro-3-(thiophen-3-YL)benzoic acid enhances the inflammatory response of macrophages . This suggests that GPR35 activation may promote inflammatory responses and aggravate clinical diseases, including bacterial infection .

properties

IUPAC Name |

3-nitro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)9-3-8(7-1-2-17-6-7)4-10(5-9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNBLJPEZCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688578 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3-(thiophen-3-YL)benzoic acid | |

CAS RN |

919087-96-0 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

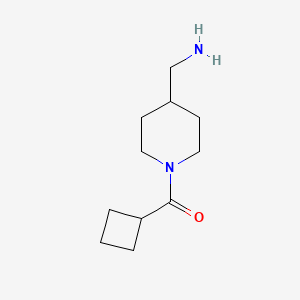

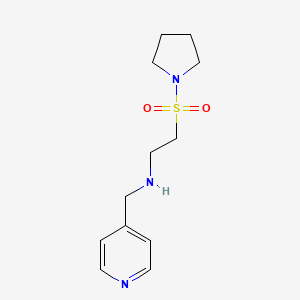

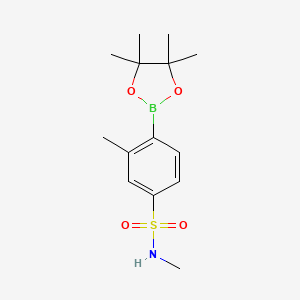

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)